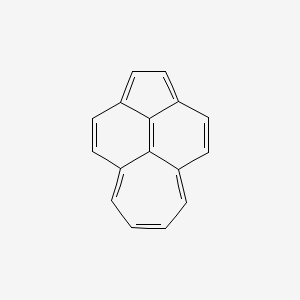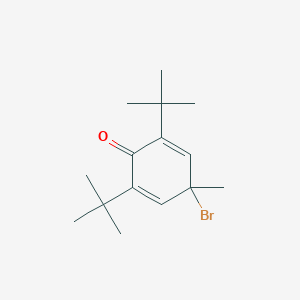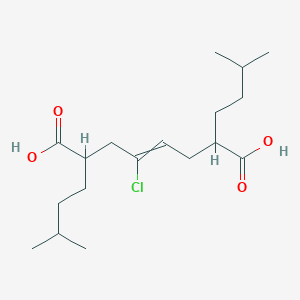
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is a chemical compound with the molecular formula C18H33ClO4 It is known for its unique structure, which includes a chloro group and two 3-methylbutyl groups attached to an oct-4-enedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oct-4-enedioic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent oxidation.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 3-Methylbutyl Groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
化学反応の分析
Types of Reactions
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
科学的研究の応用
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The chloro group and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Unique due to its specific substitution pattern and functional groups.
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid: Similar in having a chloro group and multiple substituents but differs in the overall structure and functional groups.
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid: Similar backbone but with amino groups instead of the original functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
1577-16-8 |
|---|---|
分子式 |
C18H31ClO4 |
分子量 |
346.9 g/mol |
IUPAC名 |
4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid |
InChI |
InChI=1S/C18H31ClO4/c1-12(2)5-7-14(17(20)21)9-10-16(19)11-15(18(22)23)8-6-13(3)4/h10,12-15H,5-9,11H2,1-4H3,(H,20,21)(H,22,23) |
InChIキー |
HCMLYWBFIIAMOZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(CC=C(CC(CCC(C)C)C(=O)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


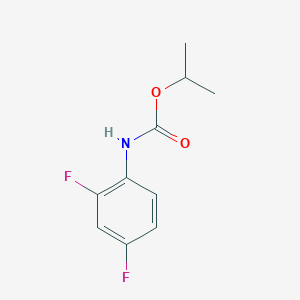

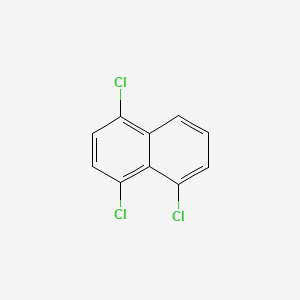
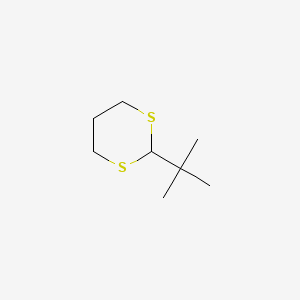
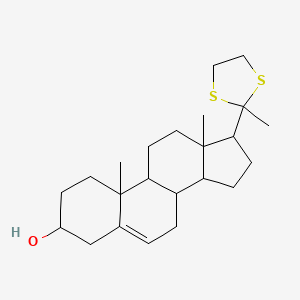
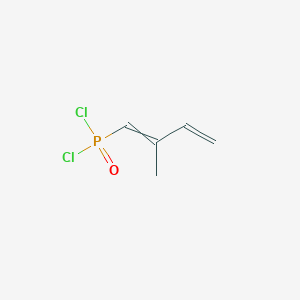



![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
